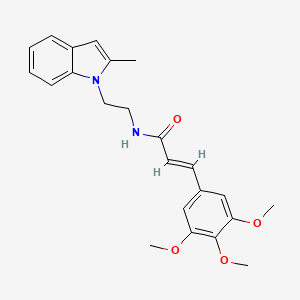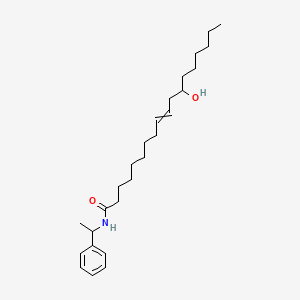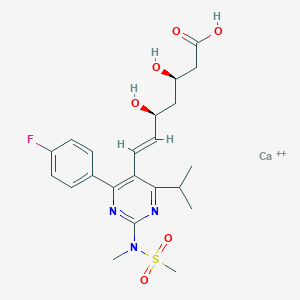
Crestor (TN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crestor, known chemically as rosuvastatin calcium, is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases in individuals at high risk and to treat abnormal lipid levels. Rosuvastatin calcium works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin calcium involves multiple steps, including the construction of the pyrimidine ring and the attachment of the side chains. One of the key steps is the stereoselective preparation of the lateral chain bearing the stereocenters. This can be achieved through biocatalytic routes, which are advantageous due to their high selectivity and mild reaction conditions .
Industrial Production Methods: Industrial production of rosuvastatin calcium often involves the use of biocatalysis to streamline the synthesis process. This method reduces the need for functional group activation and protection/deprotection steps, resulting in shorter processes, less waste, and lower manufacturing costs .
Analyse Des Réactions Chimiques
Types of Reactions: Rosuvastatin calcium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydroxyl groups to ketones.
Reduction: Reduction of the ketone groups back to hydroxyl groups.
Substitution: Substitution reactions involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final rosuvastatin calcium compound .
Applications De Recherche Scientifique
Rosuvastatin calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of statin synthesis and biocatalysis.
Biology: Investigated for its effects on cellular cholesterol metabolism and its role in inhibiting the mevalonate pathway.
Medicine: Extensively used in clinical trials to evaluate its efficacy in reducing cardiovascular events and managing dyslipidemia.
Industry: Employed in the development of generic statin medications and in the study of drug interactions and pharmacokinetics
Mécanisme D'action
Rosuvastatin calcium is often compared with other statins such as atorvastatin, simvastatin, and pravastatin. While all these compounds inhibit the same enzyme, rosuvastatin calcium is known for its higher potency and improved liver specificity. It is more hydrophilic, which reduces the likelihood and severity of side effects. Additionally, rosuvastatin calcium is effective at lower doses compared to atorvastatin and simvastatin .
Comparaison Avec Des Composés Similaires
- Atorvastatin
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
Rosuvastatin calcium stands out due to its high potency and favorable pharmacokinetic profile, making it a preferred choice for many patients and healthcare providers.
Propriétés
Formule moléculaire |
C22H28CaFN3O6S+2 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+2/b10-9+;/t16-,17-;/m1./s1 |
Clé InChI |
XDIJJHVJIZNZGO-DHMAKVBVSA-N |
SMILES isomérique |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764986.png)
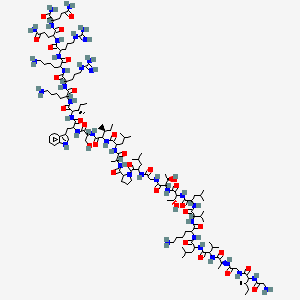
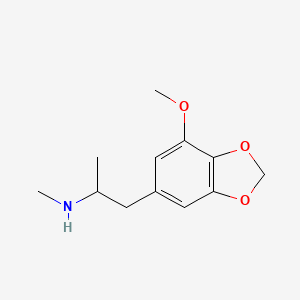
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
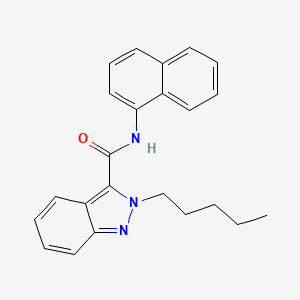
![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)
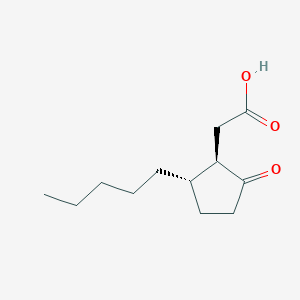
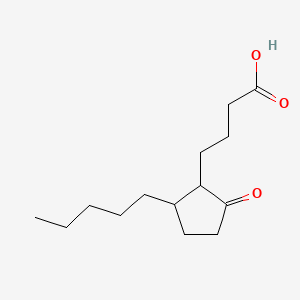
![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)
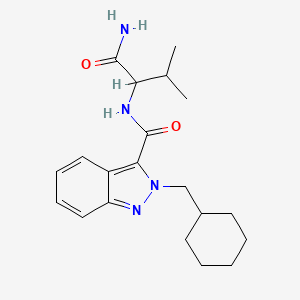
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)
